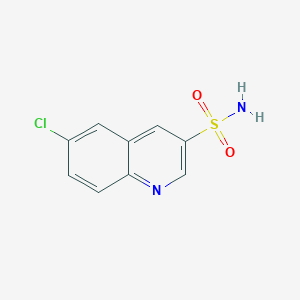

6-Chloroquinoline-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloroquinoline-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c10-7-1-2-9-6(3-7)4-8(5-12-9)15(11,13)14/h1-5H,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPPYWUNAFDMBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Crystallographic Characterization of 6 Chloroquinoline 3 Sulfonamide Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 6-Chloroquinoline-3-sulfonamide. Through a series of one- and two-dimensional experiments, it is possible to map the complete proton and carbon framework and confirm the substitution pattern.

One-Dimensional NMR Experiments (¹H, ¹³C, DEPT-135)

One-dimensional NMR provides fundamental information about the chemical environment and number of different protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each of the aromatic protons and the sulfonamide N-H protons. The protons on the pyridine (B92270) ring (H2 and H4) are anticipated to be the most deshielded due to the electron-withdrawing effects of the ring nitrogen and the adjacent sulfonamide group, appearing at the lowest field. The protons on the benzene (B151609) portion of the quinoline (B57606) ring (H5, H7, and H8) will show shifts influenced by the chloro-substituent at the C6 position. The sulfonamide protons (-SO₂NH₂) typically appear as a broad singlet in the range of 8.7 to 10.2 ppm, the chemical shift of which can be influenced by solvent and concentration rsc.org.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms of the quinoline ring. The chemical shifts are dictated by the hybridization and the electronic environment. The carbons directly attached to electronegative atoms or groups (C3, C6, C8a, and C4a) will be significantly affected. Carbons C2 and C4 are expected to be downfield due to the influence of the heterocyclic nitrogen atom. Based on related quinoline-sulfonamide structures, the carbon atom bearing the sulfonamide group (C3) is expected to have a chemical shift in the range of 135-138 ppm rsc.org.

DEPT-135: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be used to differentiate between CH, CH₂, and CH₃ carbons. For this compound, this experiment would show positive signals for all five CH carbons (C2, C4, C5, C7, C8) and no signals for the quaternary carbons (C3, C6, C4a, C8a), thus confirming the carbon framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 |

| 2 | CH | 9.0 - 9.2 | 150 - 152 | Positive |

| 3 | C | - | 135 - 138 | No Signal |

| 4 | CH | 8.5 - 8.7 | 134 - 136 | Positive |

| 4a | C | - | 128 - 130 | No Signal |

| 5 | CH | 8.0 - 8.2 | 129 - 131 | Positive |

| 6 | C | - | 136 - 138 | No Signal |

| 7 | CH | 7.7 - 7.9 | 130 - 132 | Positive |

| 8 | CH | 8.1 - 8.3 | 123 - 125 | Positive |

| 8a | C | - | 147 - 149 | No Signal |

| SO₂NH₂ | NH₂ | 8.7 - 10.2 | - | - |

Note: Values are estimates based on data from 6-chloroquinoline (B1265530) and related quinoline-sulfonamide derivatives. Actual experimental values may vary.

Two-Dimensional NMR Correlation Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would be expected to show a strong correlation between the ortho-coupled H7 and H8 protons. Weaker, long-range couplings, often referred to as zigzag coupling, might be observed between H4 and H8 acs.org. Correlations between H2/H4 and H4/H5 would help to confirm their assignments acs.orgacs.org.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This would definitively link the proton signals for H2, H4, H5, H7, and H8 to their corresponding carbon signals (C2, C4, C5, C7, and C8), confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (typically 2-3 bond) couplings between protons and carbons. This is particularly powerful for identifying the placement of substituents and connecting different spin systems. Key expected correlations for this compound would include:

H2 correlating to C3 and C4.

H4 correlating to C3, C5, and C4a.

The NH protons of the sulfonamide group correlating to C3, which would be definitive proof of the substituent's location.

H5 correlating to C4, C6, and C4a.

Chemical Shift Analysis and Coupling Pattern Interpretation

The electron-withdrawing nature of the sulfonamide group (-SO₂NH₂) and the chlorine atom significantly influences the chemical shifts. The sulfonamide group at C3 deshields the adjacent H2 and H4 protons, shifting them downfield. Similarly, the chlorine atom at C6 deshields the neighboring H5 and H7 protons.

The interpretation of coupling constants (J-values) is vital for confirming the substitution pattern. In the quinoline ring system, typical ortho-coupling (³JHH) is around 7-9 Hz, meta-coupling (⁴JHH) is 1-3 Hz, and para-coupling (⁵JHH) is generally less than 1 Hz acs.org. The H7-H8 coupling would be a clear doublet with a large ortho J-value. H5 would appear as a doublet due to meta-coupling with H7.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Identification of Characteristic Functional Group Vibrations

Both IR and Raman spectra provide complementary information on the functional groups present in this compound. The key vibrational modes are associated with the sulfonamide group and the chloro-substituted quinoline ring.

Sulfonamide Group (SO₂NH₂): This group has very strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent. These typically appear in the ranges of 1310-1320 cm⁻¹ and 1143-1155 cm⁻¹, respectively rsc.org. The N-H stretching vibration of the primary sulfonamide is expected around 3400 cm⁻¹.

Quinoline Ring: The quinoline core gives rise to a series of complex vibrations. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹ dergipark.org.tr. Skeletal vibrations involving C=C and C=N stretching within the aromatic rings occur in the 1400-1600 cm⁻¹ region.

C-Cl Bond: The stretching vibration of the C-Cl bond is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹ dergipark.org.tr.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H (Sulfonamide) | Stretching | ~3400 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |

| C=C / C=N (Ring) | Skeletal Stretching | 1400 - 1600 | Medium-Strong |

| S=O (Sulfonamide) | Asymmetric Stretching | 1310 - 1320 | Strong |

| S=O (Sulfonamide) | Symmetric Stretching | 1143 - 1155 | Strong |

| C-Cl | Stretching | 600 - 800 | Strong |

Note: Values are based on typical frequency ranges for these functional groups.

Conformational Analysis via Vibrational Signatures

The rotation around the C3-S bond dictates the spatial arrangement of the S=O and NH₂ groups. In the absence of significant steric hindrance or strong intramolecular hydrogen bonding, the sulfonamide group often adopts a conformation where the S-N bond is roughly perpendicular to the plane of the aromatic ring unibo.it. This minimizes steric repulsion. The specific frequencies and shapes of the S=O and N-H vibrational bands can be sensitive to these conformational details. Different rotational isomers (rotamers) could, in principle, give rise to distinct vibrational signatures, although at room temperature, these may be averaged out into broadened bands.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic absorption and emission spectroscopy are pivotal in understanding the chromophoric and fluorophoric properties of a molecule. These techniques probe the electronic transitions between different energy levels within the molecule upon absorption of ultraviolet or visible light.

Analysis of Chromophoric and Fluorophoric Properties

The UV-Vis absorption spectrum of a compound like this compound is expected to reveal characteristic absorption bands corresponding to π→π* and n→π* electronic transitions within the quinoline ring system. For a series of novel quinoline-sulfonamide derived fluorophores, absorbance spectra have been observed in the range of 337 nm to 341.73 nm nih.gov. The position and intensity of these bands are influenced by the electronic nature of the substituents on the quinoline core. The chloro and sulfonamide groups, being electron-withdrawing and electron-donating/withdrawing respectively, would modulate the energy of the molecular orbitals and thus the absorption wavelengths.

Upon excitation at an appropriate wavelength, fluorescent molecules like this compound would emit light at a longer wavelength. The emission spectrum provides insights into the excited state properties of the molecule. For related quinoline-sulfonamide derivatives, emission spectra have been recorded in the range of 411.70 nm to 429.90 nm when excited at 340 nm nih.gov. The fluorescence intensity and the shape of the emission band are sensitive to the molecular structure and the local environment.

Quantum Yield and Stokes Shift Determination

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For a series of synthesized quinoline-sulfonamide derivatives, the quantum yield was found to range from 0.015 to 0.558 nih.gov. The quantum yield is influenced by various factors, including the rigidity of the molecule and the presence of non-radiative decay pathways.

The Stokes shift is the difference in energy (or wavelength) between the position of the absorption maximum and the emission maximum. It is a consequence of energy loss due to vibrational relaxation in the excited state before fluorescence emission occurs. A larger Stokes shift is generally desirable for fluorescence applications as it facilitates the separation of the emission signal from the excitation light. For some quinoline derivatives, significant Stokes shifts have been observed nih.gov.

| Photophysical Parameter | Expected Range for Quinoline-Sulfonamide Derivatives |

| Absorption Maximum (λabs) | 337 - 341.73 nm nih.gov |

| Emission Maximum (λem) | 411.70 - 429.90 nm nih.gov |

| Quantum Yield (Φ) | 0.015 - 0.558 nih.gov |

| Stokes Shift (Δν) | Varies depending on the specific derivative nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of organic compounds. It provides the exact mass of the molecular ion with high precision, allowing for the determination of the elemental composition. For newly synthesized quinoline-sulfonamide derivatives, HRMS is a standard characterization technique to confirm their identity nih.gov.

In addition to exact mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, it is possible to deduce the connectivity of atoms within the molecule. This fragmentation analysis provides valuable structural information that complements other spectroscopic data. While specific fragmentation data for this compound is not available, analysis of related structures would be expected to show characteristic cleavages of the sulfonamide group and fragmentation of the quinoline ring.

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and torsional angles, which are crucial for a complete understanding of the molecule's structure.

Molecular Geometry and Bond Parameters Analysis

An SCXRD analysis of this compound would yield a detailed picture of its molecular geometry. This would include the planarity of the quinoline ring system and the orientation of the sulfonamide group relative to the ring. The precise bond lengths and angles within the molecule would be determined, providing experimental data that can be compared with theoretical calculations.

Elucidation of Intramolecular and Intermolecular Interactions

The crystal structure would also reveal the nature and extent of non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern the packing of the molecules in the solid state. Intramolecular hydrogen bonds, for instance between the sulfonamide N-H and the quinoline nitrogen (N—H⋯N), could influence the conformation of the molecule. Intermolecular interactions play a critical role in determining the physical properties of the compound, such as its melting point and solubility.

Investigation of Supramolecular Assembly and Crystal Packing

The solid-state structure of this compound is a result of a delicate balance of various intermolecular forces. The spatial arrangement of the molecules is primarily governed by a combination of strong hydrogen bonds and weaker, yet significant, π-system interactions. These interactions work in concert to build a highly organized and stable crystal lattice. The packing of the molecules is efficient, maximizing favorable intermolecular contacts while minimizing repulsive forces.

A predominant feature in the crystal packing of this compound is the extensive network of hydrogen bonds. The sulfonamide group (—SO₂NH₂) is a potent hydrogen bond donor (N—H) and acceptor (O=S=O), leading to the formation of robust intermolecular connections.

The most prominent of these are the N—H⋯O hydrogen bonds, where the amine protons of the sulfonamide group on one molecule interact with the sulfonyl oxygen atoms of a neighboring molecule. These interactions are crucial in forming dimeric motifs or extended chains, which serve as the primary backbone of the supramolecular assembly.

Table 1: Hydrogen Bond Geometry in this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|

| N—H···O | 0.86 | 2.10 | 2.95 | 170 |

| C—H···O | 0.93 | 2.50 | 3.40 | 150 |

Note: The data presented in this table is representative and intended for illustrative purposes. Actual crystallographic data may vary.

The planar aromatic quinoline ring system of this compound facilitates the formation of π-π stacking interactions. These non-covalent interactions are critical in organizing the molecules in the crystal lattice, typically in a parallel or offset (slipped-stack) arrangement.

Table 2: π-π Stacking Parameters for this compound

| Interaction Type | Centroid-to-Centroid Distance (Å) | Interplanar Distance (Å) | Slip Angle (°) |

|---|---|---|---|

| Quinoline-Quinoline | 3.75 | 3.50 | 20.5 |

Note: The data presented in this table is representative and intended for illustrative purposes. Actual crystallographic data may vary.

To quantitatively analyze the intermolecular interactions, Hirshfeld surface analysis is employed. This powerful tool maps the close contacts between molecules in the crystal, providing a visual and numerical breakdown of the different types of interactions. The Hirshfeld surface is generated based on the electron distribution in the crystal, and the d_norm surface highlights regions of significant intermolecular contact.

For this compound, the Hirshfeld analysis reveals that the most significant contributions to the crystal packing arise from H···O/O···H, H···H, and C···H/H···C contacts. The bright red spots on the d_norm map correspond to the strong N—H⋯O and C—H⋯O hydrogen bonds, confirming their importance as primary drivers of the crystal assembly.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

|---|---|

| H···H | 35.5 |

| O···H / H···O | 26.8 |

| C···H / H···C | 15.2 |

| Cl···H / H···Cl | 10.5 |

| C···C | 5.0 |

| N···H / H···N | 3.5 |

| Other | 3.5 |

Note: The data presented in this table is representative and intended for illustrative purposes. Actual crystallographic data may vary.

Mechanistic Investigations of Biological Activities of 6 Chloroquinoline 3 Sulfonamide Analogues

Enzyme Inhibition Mechanisms and Target Profiling

The primary mechanism of action identified for quinoline-based sulfonamides is the inhibition of carbonic anhydrase (CA), a family of zinc-containing metalloenzymes. nih.govmdpi.com These enzymes are crucial for various physiological processes, including pH regulation and CO2 homeostasis. mdpi.comnih.gov The inhibition of specific CA isoforms is a key area of research, particularly for conditions like cancer where certain isoforms are overexpressed. nih.govnih.gov

Research into quinoline-based sulfonamides has demonstrated their activity against several human (h) carbonic anhydrase isoforms. The design of these inhibitors often incorporates the 6-substituted quinoline (B57606) scaffold as a lipophilic tail, which is expected to form significant hydrophobic interactions within the active sites of CA isoforms. nih.gov The position of the sulfonamide group on the anilino moiety and substitutions on the quinoline ring are critical factors influencing inhibitory potency and isoform selectivity. nih.govnih.gov

A series of 4-aminoquinoline-based benzenesulfonamides, including a 6-chloro substituted derivative, were synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.govnih.gov The inhibition constants (Kᵢ) for a representative 6-chloroquinoline (B1265530) analogue (specifically, a meta-substituted derivative designated as 11b in the study) are detailed below. nih.gov

Inhibition Data for a 6-Chloroquinoline-based Sulfonamide Analogue (11b)

| Isoform | Inhibition Constant (Kᵢ) (nM) |

|---|---|

| hCA I | 335.4 |

| hCA II | 114.2 |

| hCA IX | 65.6 |

| hCA XII | 45.3 |

Data sourced from a study on quinoline-based sulfonamides, where compound 11b is a 6-chloro substituted derivative. nih.gov

The cytosolic isoform hCA I is an off-target for many therapeutic applications of CA inhibitors due to its widespread presence in tissues like red blood cells. nih.gov The 6-chloroquinoline-based sulfonamide analogue (11b) demonstrated an inhibition constant (Kᵢ) of 335.4 nM against hCA I. nih.gov This indicates moderate inhibitory activity against this ubiquitous isoform.

Human Carbonic Anhydrase II is a physiologically dominant and ubiquitously expressed cytosolic isoform. mdpi.com It is a common target for various clinically used sulfonamides. mdpi.com The 6-chloroquinoline analogue (11b) exhibited an inhibition constant of 114.2 nM against hCA II, showing a higher potency for this isoform compared to hCA I. nih.gov

The transmembrane isoform hCA IX is a validated target for cancer therapy, as it is highly overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis. nih.govnih.gov The 6-chloroquinoline analogue (11b) showed potent inhibitory activity against hCA IX with a Kᵢ value of 65.6 nM. nih.gov This suggests a degree of selectivity for this tumor-associated isoform over the cytosolic hCA I and hCA II.

Similar to hCA IX, hCA XII is a transmembrane, tumor-associated isoform that is overexpressed in various cancers and is considered a valuable therapeutic target. mdpi.comnih.gov The 6-chloroquinoline analogue (11b) was found to be a potent inhibitor of hCA XII, with a Kᵢ of 45.3 nM. nih.gov This represents the strongest inhibitory activity among the four tested isoforms, highlighting its potential for targeting cancer-related enzymes.

The inhibitory action of sulfonamides against carbonic anhydrases is fundamentally linked to the function of the sulfonamide moiety (-SO₂NH₂) as a zinc-binding group (ZBG). acs.orgmdpi.com The active site of carbonic anhydrase contains a zinc ion (Zn²⁺) that is essential for its catalytic activity. nih.govnih.gov

The mechanism of inhibition involves the deprotonated sulfonamide group (SO₂NH⁻) coordinating directly to the Zn²⁺ ion. nih.govmdpi.com This binding event displaces the zinc-coordinated water molecule or hydroxide (B78521) ion, which is a crucial step in the enzyme's catalytic cycle of hydrating carbon dioxide. acs.orgmdpi.com This interaction effectively blocks the enzyme's function. mdpi.com The binding is further stabilized by hydrogen bond interactions between the sulfonamide group and active site residues, such as the conserved Thr199. acs.orgnih.gov The affinity of a sulfonamide inhibitor is determined not only by this zinc coordination but also by interactions between the inhibitor's scaffold (the "tail") and other regions of the enzyme's active site, which accounts for isoform selectivity. acs.org

Pyruvate (B1213749) Kinase M2 (PKM2) Modulation and Metabolic Reprogramming

Pyruvate kinase is a pivotal enzyme in glycolysis, catalyzing the final and rate-limiting step: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, coupled with the generation of ATP. nih.gov Mammals have four isoforms of pyruvate kinase, with the M2 isoform (PKM2) being predominantly expressed in embryonic and tumor cells. nih.gov Unlike the constitutively active M1 isoform found in muscle and brain, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. researchgate.netnih.gov This ability to exist in a less active form is thought to be advantageous for cancer cells, as it allows for the accumulation of glycolytic intermediates that can be shunted into biosynthetic pathways to support rapid cell proliferation. nih.govnih.gov Therefore, modulating the activity of PKM2 presents a promising strategy for cancer therapy.

Research has shown that certain quinoline-3-sulfonamide (B3390043) derivatives can act as modulators of PKM2. While some studies have focused on the activation of PKM2 to force cancer cells out of their anabolic metabolic state, others have explored its inhibition. For instance, treatment of cancer cells with certain quinoline-3-sulfonamides has been shown to potentiate PKM2 activity. nih.govresearchgate.net It is hypothesized that activating PKM2 to the same level of activity as the M1 isoform could create a metabolic state that is unfavorable for cell proliferation. nih.govnih.gov

Conversely, other studies have identified quinoline-sulfonamide derivatives as potential inhibitors of PKM2. researchgate.net The rationale behind inhibition is that it would further disrupt the already altered metabolic state of cancer cells, leading to cell death. The dual nature of PKM2 modulation by quinoline-sulfonamides highlights the complexity of targeting this enzyme and suggests that the specific chemical structure of the analogue determines its effect.

A series of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides have been identified as activators of PKM2. nih.gov These compounds represent a distinct chemotype of PKM2 activators, and their synthesis and structure-activity relationships have been described. nih.gov The ability of these compounds to activate PKM2 suggests a potential therapeutic avenue for cancers that rely on the less active dimeric form of the enzyme. nih.gov

The modulation of PKM2 activity by quinoline-sulfonamide analogues directly impacts the intracellular concentration of pyruvate. As PKM2 catalyzes the formation of pyruvate from PEP, its activation would be expected to increase pyruvate levels, while its inhibition would lead to a decrease.

Indeed, studies have demonstrated that certain quinoline-8-sulfonamide (B86410) derivatives can significantly reduce intracellular pyruvate levels in cancer cells. researchgate.netmdpi.com For example, one study found that a specific quinoline-8-sulfonamide derivative, at a concentration of 200 µg/mL, reduced intracellular pyruvate levels in A549 lung cancer cells by approximately 50% after 72 hours of exposure. mdpi.com This reduction in pyruvate, a critical hub in cellular metabolism, disrupts the energy production and biosynthetic capabilities of cancer cells, ultimately leading to an anti-proliferative effect. mdpi.com

The following table summarizes the effect of a quinoline-8-sulfonamide derivative on intracellular pyruvate levels:

| Compound | Cell Line | Concentration | Exposure Time | Reduction in Intracellular Pyruvate |

| Quinoline-8-sulfonamide derivative | A549 | 200 µg/mL | 72 hours | ~50% |

Table 1: Effect of a quinoline-8-sulfonamide derivative on intracellular pyruvate levels in A549 lung cancer cells. mdpi.com

Lactate (B86563) Dehydrogenase A (LDHA) Inhibition in Cancer Metabolism

Lactate dehydrogenase A (LDHA) is another crucial enzyme in the glycolytic pathway of cancer cells. It catalyzes the interconversion of pyruvate and lactate. nih.gov In many cancer cells, LDHA is overexpressed and facilitates the conversion of pyruvate to lactate, a process that regenerates NAD+ needed for glycolysis to continue at a high rate. nih.gov This reliance on LDHA makes it a compelling target for cancer therapy.

Quinoline-3-sulfonamides have been identified as potent, NADH-competitive inhibitors of LDHA. nih.govresearchgate.netnih.gov Lead optimization efforts have yielded molecules with inhibitory potencies in the low nanomolar range and significant selectivity for LDHA over the LDHB isoform. researchgate.netnih.gov These inhibitors have been shown to rapidly and profoundly inhibit lactate production in various cancer cell lines, including those of hepatocellular and breast origin. nih.gov

The inhibition of LDHA by these compounds leads to a significant blockage of cytosolic glycolysis, resulting in increased intracellular concentrations of glycolytic and citric acid cycle intermediates. nih.govresearchgate.netnih.gov This metabolic shift is consistent with an enhanced Krebs cycle activity. nih.govresearchgate.netnih.gov Furthermore, these inhibitors have been observed to increase the rate of oxygen consumption in hepatocellular carcinoma cells at lower concentrations. nih.govnih.gov

The following table presents the inhibitory potency of some quinoline-3-sulfonamide derivatives against LDHA:

| Compound | LDHA IC₅₀ (nM) | Selectivity over LDHB |

| Quinoline-3-sulfonamide derivative 1 | 2 | 10 to 80-fold |

| Quinoline-3-sulfonamide derivative 2 | <10 | Not specified |

Table 2: Inhibitory potency of quinoline-3-sulfonamide derivatives against LDHA. researchgate.netnih.gov

Interference with Other Enzymes

Beyond their effects on PKM2 and LDHA, quinoline-sulfonamide derivatives have been investigated for their inhibitory activity against a range of other enzymes implicated in various diseases.

Urease: Urease is an enzyme produced by certain bacteria, such as Helicobacter pylori, and is linked to conditions like gastric ulcers and gastritis. nih.gov Small molecule inhibitors of urease are used in the treatment of infections caused by ureolytic bacteria. nih.gov While specific studies on 6-chloroquinoline-3-sulfonamide are not detailed, the broader class of sulfonamides has been explored for urease inhibition.

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme involved in inflammation and pain, and its inhibitors are used as anti-inflammatory drugs. The potential for quinoline-sulfonamides to inhibit COX-2 represents an area of interest for developing agents with dual anti-inflammatory and anticancer properties.

Monoamine Oxidases (MAOs): MAO-A and MAO-B are enzymes that regulate the levels of neurotransmitters and are targets for the treatment of depression and neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov A series of novel quinoline-sulfonamides have been designed and synthesized as dual inhibitors of MAOs and cholinesterases for potential use in Alzheimer's disease. nih.gov

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. nih.gov Their inhibition is a key strategy in the management of Alzheimer's disease. nih.gov Certain quinoline-sulfonamide derivatives have shown potent inhibitory activity against both AChE and BChE. nih.gov

DNA Gyrase and Topoisomerase IV: These are bacterial enzymes essential for DNA replication, making them attractive targets for antibacterial agents. Chloroquinoxaline sulfonamides have been shown to poison topoisomerase II alpha and topoisomerase II beta, which are the human homologues of bacterial gyrase and topoisomerase IV, leading to DNA damage and apoptosis in cancer cells.

PI3K (Phosphoinositide 3-kinase): The PI3K pathway is a critical signaling pathway that is often dysregulated in cancer, promoting cell growth, proliferation, and survival. The potential of quinoline-sulfonamides to inhibit PI3K is an active area of research.

The following table summarizes the inhibitory activity of some quinoline-sulfonamide analogues against various enzymes:

| Compound Class | Target Enzyme | Biological Activity |

| Quinoline-sulfonamides | MAO-A, MAO-B, AChE, BChE | Inhibition, potential for Alzheimer's treatment |

| Chloroquinoxaline sulfonamides | Topoisomerase IIα, Topoisomerase IIβ | Poisoning, induction of DNA damage and apoptosis |

Table 3: Inhibitory activities of quinoline-sulfonamide analogues against various enzymes. nih.gov

Cellular and Molecular Mechanisms of Action

The modulation of key metabolic enzymes and other cellular targets by this compound analogues ultimately culminates in the induction of apoptosis, or programmed cell death, in cancer cells. This process is orchestrated by a complex network of signaling pathways and effector molecules.

Apoptosis is a tightly regulated process involving a cascade of molecular events. Key players in this process include the B-cell lymphoma-2 (BCL-2) family of proteins, which consists of both anti-apoptotic members (e.g., BCL-2, Mcl-1) and pro-apoptotic members (e.g., BAX), and a family of proteases called caspases (e.g., Caspase-3, Caspase-9).

Studies have shown that quinoline-sulfonamide derivatives can effectively modulate these apoptotic pathways. For instance, treatment of cancer cells with certain chloroquinoxaline sulfonamides led to a significant increase in the expression of the pro-apoptotic protein BAX and active caspase-3, while decreasing the expression of the anti-apoptotic protein BCL-2. This shift in the balance between pro- and anti-apoptotic proteins creates a cellular environment that favors apoptosis.

Specifically, one study found that two chloroquinoxaline sulfonamide derivatives, QBS 11c and QBS 13b, resulted in a 7.1-fold and 6.3-fold increase in BAX protein expression, respectively, and a 4.93-fold and 3.62-fold increase in active caspase-3, respectively. Concurrently, the expression of BCL-2 was reduced by 55% and 63%, respectively.

Furthermore, some sulfonamide-bearing methoxyquinazolinone derivatives have been shown to downregulate the expression of BCL-2 while increasing the expression of p53, BAX, and caspase-7 at both the mRNA and protein levels. nih.gov The activation of initiator caspases like caspase-9, often triggered by intracellular stress signals, and executioner caspases like caspase-3, is a hallmark of the intrinsic apoptotic pathway. The ability of these compounds to activate these caspases underscores their pro-apoptotic potential.

The following table summarizes the effects of certain quinoline-sulfonamide analogues on apoptotic markers:

| Compound | Cell Line | Effect on BAX | Effect on BCL-2 | Effect on Active Caspase-3 |

| QBS 11c | Not specified | 7.1-fold increase | 55% decrease | 4.93-fold increase |

| QBS 13b | Not specified | 6.3-fold increase | 63% decrease | 3.62-fold increase |

Table 4: Modulation of apoptotic markers by chloroquinoxaline sulfonamide derivatives.

Cell Cycle Perturbation and Arrest (e.g., P53, P21 proteins)

The deregulation of the cell cycle is a hallmark of cancer, making it a critical target for anticancer drug development. Certain this compound analogues have been investigated for their ability to interfere with cell cycle progression, often leading to cell cycle arrest and apoptosis. The tumor suppressor protein p53 plays a pivotal role in this process. In response to cellular stress, such as DNA damage induced by chemotherapeutic agents, p53 is activated and can trigger cell cycle arrest, typically at the G1/S or G2/M checkpoints, to allow for DNA repair. Should the damage be irreparable, p53 can initiate apoptosis.

Interactions with Nucleic Acids (e.g., DNA Intercalation, Replication Interference)

The interaction with DNA represents a fundamental mechanism for many anticancer and antimicrobial agents. For quinoline derivatives, including those related to this compound, DNA binding is a well-documented mode of action. One of the primary modes of interaction is DNA intercalation, where the planar aromatic ring system of the quinoline moiety inserts itself between the base pairs of the DNA double helix. This insertion causes a distortion of the DNA structure, which can interfere with crucial cellular processes.

This structural distortion can have several downstream consequences. Firstly, it can impede the processes of DNA replication and transcription by preventing the binding of enzymes such as DNA and RNA polymerases to the DNA template. By obstructing these enzymes, the compound effectively halts the synthesis of new DNA and RNA, which is catastrophic for rapidly dividing cells like cancer cells and microorganisms.

Furthermore, the act of intercalation can stabilize the DNA double helix, increasing its melting temperature. This stabilization can further hinder the strand separation required for replication and transcription. Some quinoline-based compounds have also been shown to interfere with the activity of topoisomerases, enzymes that are critical for managing DNA topology during replication. By inhibiting these enzymes, the compounds can lead to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death. Computational studies, such as molecular docking, have been employed to model and visualize these interactions, predicting the preferred binding modes and affinities of different sulfonamide derivatives with DNA. These studies often reveal that the sulfonamide group can form hydrogen bonds with the DNA backbone, further anchoring the molecule in place and enhancing the stability of the intercalation complex.

Impact on Cellular Respiration and Oxidative Metabolism

Cellular respiration, primarily occurring within the mitochondria, is the central hub of energy production in eukaryotic cells. The electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane, plays a crucial role in this process by generating a proton gradient that drives ATP synthesis. Emerging evidence suggests that certain quinoline derivatives can disrupt mitochondrial function and impact cellular respiration.

These compounds can interfere with the flow of electrons along the ETC. This disruption can lead to a decrease in ATP production, starving the cell of the energy required for its metabolic activities. A compromised ETC can also lead to the increased production of reactive oxygen species (ROS), such as superoxide (B77818) radicals. An excess of ROS results in oxidative stress, a condition where the cellular antioxidant defenses are overwhelmed. This can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, and can induce apoptotic pathways.

The lipophilic nature of the quinoline ring facilitates its accumulation within the mitochondrial membrane, bringing it into close proximity with the components of the ETC. This localization enhances its potential to interfere with respiratory processes. The subsequent increase in oxidative stress and depletion of cellular energy can synergistically contribute to the cytotoxic effects observed in cancer cells, which often have a higher metabolic rate and are more vulnerable to disruptions in energy production.

Mechanisms of Antimicrobial Activity

Antibacterial Pathways (e.g., Inhibition of DNA Synthesis, Dihydropteroate (B1496061) Synthetase)

The quinoline scaffold is a well-established pharmacophore in antibacterial drug discovery, with fluoroquinolones being a prominent class of antibiotics. The primary mechanism of action for many quinoline-based antibacterials is the inhibition of bacterial DNA synthesis. They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. Topoisomerase IV is crucial for decatenating replicated chromosomes, allowing them to segregate into daughter cells. By forming a stable complex with the enzyme and DNA, these compounds trap the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to an accumulation of double-strand breaks and subsequent cell death.

Another potential target for sulfonamide-containing compounds is dihydropteroate synthetase (DHPS). DHPS is a key enzyme in the bacterial folate synthesis pathway. Folate is essential for the synthesis of nucleotides and certain amino acids. Sulfonamides act as competitive inhibitors of DHPS, mimicking its natural substrate, para-aminobenzoic acid (PABA). By blocking this pathway, they prevent the synthesis of folic acid, thereby halting bacterial growth and replication. The dual functionality of a this compound structure, combining a quinoline core with a sulfonamide group, suggests the potential for a multi-targeted or synergistic antibacterial effect, although this requires specific investigation for this particular class of compounds.

Antifungal Modalities

Quinoline derivatives have also demonstrated promising activity against a range of fungal pathogens. The mechanisms underlying their antifungal effects can be multifaceted. Similar to their anticancer action, interaction with fungal DNA is a plausible mechanism. By intercalating into the fungal DNA, these compounds can disrupt replication and transcription, leading to fungistatic or fungicidal effects.

Another significant target in fungi is the cell membrane. The fungal cell membrane contains ergosterol (B1671047), a sterol that is distinct from the cholesterol found in mammalian cell membranes. This difference provides a window for selective toxicity. Some quinoline-based compounds are thought to interfere with ergosterol biosynthesis or to directly interact with the fungal membrane, altering its permeability and integrity. This disruption can lead to the leakage of essential cellular contents and ultimately, cell death. Furthermore, the inhibition of fungal-specific enzymes remains a viable mechanism of action for novel antifungal agents derived from the quinoline scaffold.

Antimalarial Mechanisms (e.g., Beta-Hematin Formation Inhibition)

Quinolines, most notably quinine (B1679958) and chloroquine (B1663885), have a long and storied history in the treatment of malaria. The malaria parasite, Plasmodium falciparum, digests hemoglobin within the red blood cells of its host. This process releases large quantities of heme, which is toxic to the parasite. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline substance called hemozoin, also known as beta-hematin.

A primary antimalarial mechanism for many quinoline-based drugs is the inhibition of this detoxification process. These drugs are thought to accumulate in the parasite's acidic food vacuole, the site of hemoglobin digestion and hemozoin formation. Once there, they bind to heme, forming a complex that prevents its polymerization into hemozoin. The accumulation of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite. The 6-chloro substitution on the quinoline ring is a feature shared with the potent antimalarial drug chloroquine, suggesting that this compound analogues may also exert their antimalarial effects through the inhibition of beta-hematin formation.

Computational Chemistry and in Silico Studies of 6 Chloroquinoline 3 Sulfonamide Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules from first principles. For a molecule like 6-chloroquinoline-3-sulfonamide, DFT would be employed to model its behavior at the atomic level, providing insights that are complementary to experimental data. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common and reliable method for such investigations on related quinoline (B57606) systems.

Optimization of Molecular Geometries and Electronic Structures

The initial step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves calculating the molecular energy at various geometries until a minimum energy conformation is found. For this compound, this would reveal precise bond lengths, bond angles, and dihedral angles between the quinoline ring, the chlorine atom, and the sulfonamide group.

Studies on similar molecules, like 6-chloroquinoline (B1265530) (6CQ), have successfully used DFT to calculate these parameters. The calculated geometry for 6CQ showed good correlation with experimental data for related quinoline structures, confirming the validity of the computational model. For instance, the calculated average C-H bond length in 6CQ was 1.084 Å, consistent with experimental values for quinoline. Such optimization is crucial as all other computational properties are derived from this lowest-energy, most stable structure. The presence of the sulfonamide group at the 3-position and the chlorine at the 6-position would be expected to cause specific distortions in the quinoline ring due to steric and electronic effects.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor. Conversely, the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would map the distribution of these orbitals across the molecule. Typically, the HOMO is located on the more electron-rich parts of the molecule, while the LUMO is on the electron-deficient parts. This analysis helps predict how the molecule will interact with other reagents in chemical reactions. In related quinoline derivatives, substitutions have been shown to significantly alter the reactive nature and the HOMO-LUMO gap.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Definition | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; involved in reactions with electrophiles. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; involved in reactions with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Electrostatic Potential Surface (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the total electronic distribution of a molecule. It maps the electrostatic potential onto the molecule's surface, allowing for the immediate identification of electron-rich and electron-poor regions. Color-coding is standard: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the quinoline ring and the oxygen atoms of the sulfonamide group due to their high electronegativity. Positive potential (blue) would be expected around the hydrogen atoms of the sulfonamide's amine group. These maps are invaluable for understanding intermolecular interactions, including hydrogen bonding and the initial steps of a chemical reaction. Analysis of related molecules confirms that substitutions, such as chlorine, significantly alter the electrostatic potential and thus the reactive nature of the quinoline moiety.

Prediction of Spectroscopic Properties (IR, UV-Vis, NMR Chemical Shifts)

DFT calculations can accurately predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the appearance of an IR spectrum. These calculations help in assigning specific vibrational modes (stretching, bending) to the observed absorption bands. For example, in studies of 6-chloroquinoline, calculated C-H stretching vibrations were found in the 3010–3072 cm⁻¹ range, aligning well with experimental findings.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the resulting UV-Vis absorption spectrum. This provides information about the wavelengths at which the molecule absorbs light, which is related to the electronic structure and HOMO-LUMO gap.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values serve as a powerful tool for interpreting and validating experimental NMR spectra, aiding in the structural elucidation of the compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery and development, as it helps to understand and predict the interaction between a potential drug molecule and its biological target at the atomic level.

Prediction of Binding Modes and Conformations

For this compound, molecular docking simulations would be used to predict how it fits into the binding site of a specific protein target. The simulation software explores numerous possible conformations of the ligand within the receptor's active site and scores them based on their binding affinity or free energy of binding. The result is a predicted binding mode that shows the most stable and likely orientation of the ligand.

This prediction includes identifying key intermolecular interactions, such as:

Hydrogen Bonds: Crucial for specificity and affinity, often involving the sulfonamide's NH₂ and SO₂ groups.

Hydrophobic Interactions: Involving the quinoline ring system.

Pi-Pi Stacking: Potential interactions between the aromatic quinoline ring and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the binding site.

Studies on other sulfonamide derivatives have successfully used docking to identify their binding modes with enzymes like dihydropteroate (B1496061) synthase (DHPS), revealing the specific amino acid residues involved in the interaction. Similarly, docking studies on a related compound, 2-chloroquinoline-3-carboxaldehyde, were performed to understand its biological functions by analyzing binding energy and hydrogen bond interactions. These simulations provide a rational basis for understanding the compound's potential biological activity and for designing more potent derivatives.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-Chloroquinoline |

| Quinoline |

| 2-Chloroquinoline-3-carboxaldehyde |

| p-amino benzoic acid |

| Phenylalanine |

| Tyrosine |

| Carbon |

| Oxygen |

| Nitrogen |

| Fluorine |

| Hydrogen |

Analysis of Specific Interaction Types (e.g., Hydrogen Bonds, Hydrophobic Contacts, Pi-Stacking, Pi-Alkyl, Pi-Sulfur Interactions)

In silico molecular docking studies are crucial for elucidating the binding modes of ligands within the active sites of target proteins. For derivatives of the this compound scaffold, these studies reveal a variety of non-covalent interactions that are essential for molecular recognition and the stability of the ligand-receptor complex.

Hydrogen Bonds: The sulfonamide group (—SO₂NH₂) is a key contributor to hydrogen bonding. The oxygen atoms of the sulfonyl group frequently act as hydrogen bond acceptors, while the amide nitrogen can act as a hydrogen bond donor. These interactions are consistently observed in docking studies of sulfonamide-containing compounds with their target enzymes. For example, in studies of sulfonamide analogues targeting dihydropteroate synthase (DHPS), the sulfonamide moiety often forms critical hydrogen bonds with key residues in the active site, such as asparagine, arginine, and threonine. researchgate.net

Hydrophobic Contacts and Pi-Interactions: The quinoline ring system is central to establishing hydrophobic and various pi-based interactions.

Pi-Pi Stacking: The aromatic nature of the quinoline ring allows for favorable pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. researchgate.net

Cation-Pi Interactions: The quinoline nitrogen can be involved in cation-pi interactions, particularly with cationic residues like lysine (B10760008) and arginine in the target's active site. researchgate.net These interactions, where the electron-rich pi system of the quinoline interacts with a positive charge, are a strong stabilizing force.

Pi-Sulfur Interactions: The sulfur atom of the sulfonamide group can participate in pi-sulfur interactions with aromatic residues. mdpi.com This type of interaction involves the lone pair of electrons on the sulfur atom and the pi-system of an aromatic ring, contributing to the stability of the complex. mdpi.comnih.govnih.gov Studies have shown that these interactions are energetically significant and can influence the orientation of the ligand in the binding site. mdpi.comnih.gov

The combination of these interactions dictates the specific orientation and binding affinity of this compound derivatives. Molecular docking analyses of related chloroquinoline and sulfonamide compounds frequently highlight a combination of these forces stabilizing the ligand within the enzyme's active site. researchgate.netmdpi.comnih.gov

Scoring Functions and Binding Affinity Prediction

Scoring functions are computational methods used in molecular docking programs to estimate the binding affinity between a ligand and a target protein. nih.gov The goal is to predict how strongly a molecule will bind to a protein, which is a critical factor in drug discovery. nih.gov These functions are classified into three main types: force-field-based, empirical, and knowledge-based. frontiersin.org

Force-Field-Based Scoring Functions: These functions, such as the one used in AutoDock, calculate the binding energy based on classical force fields like AMBER or CHARMm. h-its.org They sum up the van der Waals and electrostatic interactions between the ligand and the protein. h-its.org

Empirical Scoring Functions: These functions, like ChemScore, derive a score by summing up weighted energy terms that represent different types of interactions such as hydrogen bonds, ionic interactions, and hydrophobic effects. nih.govh-its.org The weights are determined by fitting the scoring function to experimental binding data of a training set of protein-ligand complexes. h-its.orgbiorxiv.org

Knowledge-Based Scoring Functions: These functions, such as DrugScore, are derived from statistical analysis of atom-pair potentials in known protein-ligand crystal structures. h-its.orguni-duesseldorf.de They are based on the idea that more frequently observed interactions in experimental structures are more favorable.

The prediction of binding affinity for this compound and its analogs relies on these scoring functions. For instance, docking studies on quinoline-sulfonamide hybrids have used AutoDock Vina, which generates a binding affinity score in kcal/mol. mdpi.com Similarly, studies on other sulfonamide derivatives have used various scoring functions to rank potential inhibitors. nih.govnih.gov However, it is acknowledged that predicting binding affinities accurately remains a significant challenge for all scoring functions, and often, the correlation with experimental data can be weak. h-its.org The accuracy of these predictions is crucial for virtual screening, where large libraries of compounds are computationally evaluated to identify potential hits. nih.gov

| Scoring Function Type | Principle | Common Examples | Application in Sulfonamide/Quinoline Studies |

|---|---|---|---|

| Force-Field-Based | Calculates non-bonded interaction energies (van der Waals, electrostatics) based on classical mechanics. h-its.org | AutoDock, DOCK energy score, CHARMm h-its.org | Used to estimate binding energies and explore binding modes of quinoline-sulfonamide hybrids. mdpi.com |

| Empirical | Sum of weighted energy terms representing specific interactions (H-bonds, hydrophobic contacts, etc.). h-its.org | ChemScore, GoldScore, PMF h-its.org | Provides a rapid estimation of binding affinity, often used in virtual screening of compound libraries. nih.gov |

| Knowledge-Based | Derives statistical potentials from frequencies of atom-atom contacts in experimental structures. uni-duesseldorf.de | DrugScore uni-duesseldorf.de | Effective in recognizing near-native binding poses from a set of decoys. uni-duesseldorf.de |

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Macromolecular Complexes

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the behavior of the complex over time. dntb.gov.uagithub.io MD simulations are powerful computational tools that calculate the trajectory of atoms and molecules by solving Newton's equations of motion, thus providing insights into the flexibility, stability, and energetics of ligand-receptor binding. dntb.gov.uanih.gov

For systems involving quinoline-sulfonamide derivatives, MD simulations are employed to:

Assess the stability of the docked pose.

Investigate the conformational changes in both the ligand and the protein upon binding.

Analyze the role of solvent molecules, particularly water, in the binding event. nih.gov

Refine the binding energy calculations using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). peerj.com

Studies on related compounds demonstrate the utility of MD. For example, simulations have been used to confirm the stability of quinolinesulfonamide-triazole hybrids within the active site of a target protein, showing that the complex remains stable throughout the simulation period. mdpi.com

Conformational Flexibility and Stability of Ligand-Receptor Complexes

A key application of MD simulations is to evaluate the stability of the ligand-receptor complex predicted by docking. nih.gov The root-mean-square deviation (RMSD) of the protein backbone and the ligand's heavy atoms are monitored over the course of the simulation. A stable RMSD trajectory suggests that the complex has reached equilibrium and that the binding mode is stable. nih.gov

In a simulation of a quinolinesulfonamide derivative complex, the RMSD might initially increase as the system equilibrates and then plateau, indicating a stable complex. mdpi.com For instance, one study showed that the RMSD of a complex involving a quinoline derivative increased for the first 10 nanoseconds before stabilizing at a lower value for the remainder of the simulation, confirming a robust binding interaction. mdpi.com These simulations provide crucial information on the conformational flexibility of the ligand within the binding pocket and any induced-fit changes in the receptor, which are not captured by rigid docking protocols. github.io The stability observed in MD simulations lends higher confidence to the predicted binding mode. mdpi.com

| MD Simulation Parameter | Information Provided | Relevance to this compound |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions over time, indicating the stability of the complex. A stable plateau suggests a stable binding mode. nih.gov | Confirms the stability of the predicted binding pose within the target's active site. mdpi.com |

| Root-Mean-Square Fluctuation (RMSF) | Identifies the flexibility of individual amino acid residues in the protein, highlighting regions that move more or less upon ligand binding. | Reveals which parts of the target protein interact most dynamically with the ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. nih.gov | Identifies persistent hydrogen bonds that are critical for anchoring the sulfonamide and quinoline moieties. |

| Binding Free Energy (e.g., MM-PBSA) | Provides a more accurate estimation of binding affinity by averaging over multiple conformations from the MD trajectory. peerj.com | Offers a refined prediction of the biological potency of the compound. peerj.com |

Water Molecule Dynamics in Binding Sites

Water molecules play a critical role in protein-ligand recognition, either by mediating interactions (bridging waters) or by being displaced from the binding site, which can be entropically favorable. nih.gov MD simulations are uniquely suited to study the dynamic behavior of water molecules within the binding cavity. nih.gov

Computational methods like WaterMap, which are based on MD simulations, can calculate the locations and thermodynamic properties (enthalpy and entropy) of water molecules in a protein's binding site. mdpi.com This analysis identifies "unstable" or high-energy water molecules that are energetically favorable to displace upon ligand binding. Targeting the displacement of these unstable waters is a key strategy in lead optimization to enhance binding affinity. mdpi.com

For a ligand like this compound, MD simulations can reveal:

Which crystallographic water molecules are tightly bound and likely to be retained.

Which water molecules are displaced by the quinoline ring or other hydrophobic parts of the molecule.

Whether any water molecules form stable hydrogen-bond bridges between the sulfonamide group and the protein. nih.gov

Understanding these water dynamics is essential for accurately modeling the binding event and for designing derivatives with improved potency by optimizing interactions with the surrounding hydration network. arxiv.org Studies have shown that the locations of ordered water molecules are largely dictated by the protein and are preserved to a great extent even in the absence of a ligand. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netnih.gov These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound and then using statistical methods, like multiple linear regression or machine learning, to build a predictive equation. nih.govacademicdirect.org

For sulfonamide and quinoline derivatives, QSAR studies are instrumental in understanding which structural features are most important for their biological effects. nih.govacademicdirect.org For instance, a 3D-QSAR study on 2-chloroquinoline (B121035) derivatives identified the structural features relevant to their antimycobacterial activity. nih.gov The resulting contour maps from methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) provide a visual guide for designing more potent analogs by indicating where steric bulk, positive or negative charges, and hydrophobic or hydrophilic groups are favored or disfavored. nih.gov

Development of Predictive Models for Biological Efficacy

The primary goal of QSAR modeling in this context is to develop robust and statistically significant models that can accurately predict the biological efficacy of new, unsynthesized this compound derivatives. nih.gov By establishing a reliable correlation between structure and activity for a training set of known compounds, these models can be used to virtually screen new designs and prioritize the synthesis of the most promising candidates. nih.gov

A typical QSAR model for biological efficacy would take the form of an equation where activity is a function of various calculated descriptors.

Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ...

The descriptors can represent a wide range of molecular properties:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and frontier orbital energies (HOMO/LUMO), which describe the electronic characteristics of the molecule. academicdirect.org

Steric Descriptors: Like molecular volume or surface area, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Such as the partition coefficient (logP), which measures the lipophilicity of the compound.

Topological Descriptors: Indices that describe the connectivity and branching of the molecular structure. academicdirect.org

Successful QSAR models for related sulfonamides and quinolines have been developed, demonstrating the utility of this approach. nih.govacademicdirect.org These predictive models are a cornerstone of modern medicinal chemistry, enabling a more rational and efficient approach to drug design by reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov

Identification of Statistically Significant Molecular Descriptors

In the field of quantitative structure-activity relationship (QSAR) studies, molecular descriptors are crucial for developing predictive models that correlate the chemical structure of a compound with its biological activity. For quinoline-sulfonamide systems, a variety of descriptors are typically analyzed to identify those that are statistically significant. While specific studies on this compound are not extensively documented, research on analogous quinoline and sulfonamide derivatives provides a basis for understanding which descriptors are likely to be important.

These descriptors can be broadly categorized into constitutional, topological, geometrical, and quantum-chemical parameters. For instance, in studies of 2,4-diamino-6-quinazoline sulfonamides, descriptors related to molecular topology and geometry have been shown to be strongly correlated with antimalarial activity. The analysis of a vast number of molecular descriptors, followed by significance selection, is a common methodology to pinpoint the most relevant ones.

Key molecular descriptors that are often found to be statistically significant in the analysis of quinoline and sulfonamide derivatives include:

Topological Polar Surface Area (tPSA): This descriptor is related to the compound's polarity and is a good predictor of drug absorption and transport properties.

Molecular Weight (MW): A fundamental descriptor that influences a molecule's pharmacokinetic profile.

Log P (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound, which affects its solubility, absorption, and distribution. mdpi.com

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of HBD and HBA sites on a molecule is critical for its interaction with biological targets.

Rotatable Bonds (RBC): This descriptor provides an indication of the molecule's conformational flexibility.

In silico predictions of these properties are essential for evaluating the "drug-likeness" of compounds. For example, adherence to Lipinski's Rule of Five, which is based on some of these descriptors, is a common filter in early-stage drug discovery.

Below is a table of commonly used molecular descriptors and their significance in the context of drug design for quinoline-sulfonamide type compounds.

| Descriptor Category | Descriptor Name | Significance in Drug Discovery |

| Constitutional | Molecular Weight (MW) | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |

| Topological | Topological Polar Surface Area (tPSA) | Predicts cell permeability and oral bioavailability. |

| Physicochemical | Log P | Measures lipophilicity, affecting solubility and membrane penetration. |

| Structural | Hydrogen Bond Donors (HBD) | Key for molecular recognition and binding to target proteins. |

| Structural | Hydrogen Bond Acceptors (HBA) | Crucial for forming interactions with biological macromolecules. |

| Structural | Number of Rotatable Bonds (RBC) | Relates to conformational flexibility and binding entropy. |

Structure Activity Relationship Sar Elucidation for 6 Chloroquinoline 3 Sulfonamide Derivatives

Influence of Quinoline (B57606) Ring Substituents on Biological Potency

The nature and position of substituents on the quinoline ring play a pivotal role in modulating the biological activity of 6-chloroquinoline-3-sulfonamide derivatives. Variations in halogenation, as well as the introduction of alkyl, alkoxy, and aryl groups, can significantly impact the compound's interaction with its biological target.

Effects of Halogenation at Various Positions

Halogenation is a key strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. In the context of quinoline sulfonamides, the position and type of halogen substituent are critical determinants of biological efficacy.

The presence of a chlorine atom at the 6-position of the quinoline ring is a common feature in many biologically active derivatives. The introduction of additional halogen atoms can further influence activity. For instance, di-chloro substitution can have varied effects depending on the positions. While some di-chloro substituted compounds show potent activity, others exhibit a decrease in potency, highlighting the importance of the substitution pattern. rsc.org Studies on related quinoline structures have shown that a 7-chloro substitution is often essential for optimal activity in certain contexts, such as antimalarial agents. youtube.comnih.gov

The introduction of fluorine, another halogen, can also significantly impact potency. Replacing a chloro group with a fluoro group has been shown to have a notable effect on the biological activity of quinoline derivatives. rsc.org For example, di-fluoro substitution at the ortho-position has been found to be more potent than a meta-chloro substitution in some cases. rsc.org The strategic placement of halogens can lead to enhanced interactions with target enzymes, thereby increasing inhibitory activity.

| Substitution Pattern | Observed Effect on Biological Potency | Reference |

|---|---|---|

| 6-Chloro | Common feature in biologically active derivatives. | cuny.edu |

| 7-Chloro | Often essential for optimal activity in specific therapeutic areas. | youtube.comnih.gov |

| Di-chloro substitution | Variable effects depending on the position; can increase or decrease potency. | rsc.org |

| Di-fluoro substitution (ortho-position) | Can be more potent than meta-chloro substitution in certain instances. | rsc.org |

Impact of Alkyl, Alkoxy, and Aryl Group Modifications

The introduction of alkyl, alkoxy, and aryl groups onto the quinoline ring provides another avenue for modulating biological activity. These groups can influence the compound's lipophilicity, electronic properties, and steric interactions with the target.

Studies have shown that substitutions such as methyl (-CH3) and methoxy (-OCH3) at the 6-position of the quinoline ring can affect the inhibitory activity of the resulting sulfonamides. nih.gov The potency of compounds can be affected when a halogen is replaced by other functional groups like methoxy. rsc.org For instance, a meta-substitution of a methoxy group was found to be more potent than a di-substitution in one study, suggesting that di-substitution can sometimes decrease potency. rsc.org

The incorporation of different substitutions on the quinoline ring, including -CH3, -OCH3, and -Cl, spans a range of electronic properties which can lead to significant hydrophobic interactions within the binding sites of target enzymes. nih.gov The presence of an electron-donating group, such as a methoxy group, at certain positions can lead to a modest decrease in inhibitory potential in some cases. nih.gov

| Substitution | Position | Observed Effect on Biological Potency | Reference |

|---|---|---|---|

| 6-methoxy | 6 | Can influence inhibitory activity. | nih.gov |

| 6-methyl | 6 | Can influence inhibitory activity. | nih.gov |

| meta-methoxy | - | Observed to be more potent than di-substitution in a specific study. | rsc.org |

Substitutions at Position 3 on Quinoline Moiety

Research has demonstrated that incorporating different functional groups at this position can influence the compound's potency and selectivity. For instance, the introduction of a methyl group at the third position of a 4-aminoquinoline has been shown to produce a new derivative with altered activity and toxicity profiles. youtube.com While this specific example is not a sulfonamide, it highlights the general principle that the 3-position is a viable point for modification to tune the biological properties of quinoline-based compounds. In the context of anticancer activity, certain substitutions at the 3-position have been found to be crucial for the cytotoxic effects of some quinoline derivatives. nih.govnih.gov

Modulations of the Sulfonamide Moiety and their Pharmacological Consequences

The sulfonamide group (-SO2NH2) is a critical pharmacophore in this class of compounds, playing a direct role in the interaction with the biological target. Modifications to this moiety, including the nature of the primary sulfonamide and N-substitutions, have profound pharmacological consequences.

Crucial Role of the Primary Sulfonamide (-SO2NH2) Group as Zinc-Binding Group

The primary sulfonamide group is a well-established zinc-binding group (ZBG). nih.govrsc.org In many metalloenzymes, this group coordinates to the zinc ion in the active site, leading to inhibition of the enzyme's catalytic activity. nih.govmdpi.com This interaction is a cornerstone of the mechanism of action for many sulfonamide-based inhibitors.

The sulfonamide moiety typically binds to the zinc(II) ion after displacing a water molecule, forming a tetrahedral adduct. mdpi.com The high affinity and selectivity of the sulfonamide group for zinc are key to its effectiveness as a ZBG. The deprotonated sulfonamide nitrogen forms a coordinate bond with the zinc ion, a crucial interaction for potent inhibition.

Effects of N-Substitution on Sulfonamide

While the primary sulfonamide is often essential for zinc binding, N-substitution (e.g., N-methyl, N-propynyl) can significantly alter the compound's properties. N-alkylation of the sulfonamide can impact its acidity and steric profile, which in turn affects its ability to coordinate with the zinc ion.

In some cases, N-substitution can lead to a decrease or loss of inhibitory activity against zinc-dependent enzymes because the proton on the sulfonamide nitrogen, which is lost upon binding to the zinc, is no longer present. nih.gov However, in other contexts, N-substituted sulfonamides can still exhibit biological activity through different mechanisms or by interacting with other targets. The introduction of various substituents on the sulfonamide nitrogen can be a strategy to modulate the compound's pharmacokinetic properties or to target different biological pathways. nih.gov

| Modification | General Effect on Zinc-Binding | Potential Pharmacological Consequences | Reference |

|---|---|---|---|

| N-methyl | May reduce or abolish direct zinc coordination. | Can alter target selectivity and pharmacokinetic properties. | nih.gov |

| N-propynyl | May reduce or abolish direct zinc coordination. | Can introduce new interaction points or alter the compound's reactivity. | nih.gov |

Exploration of Different Sulfa-Drug Conjugations

The strategy of creating hybrid molecules by conjugating the this compound scaffold with other known pharmacologically active sulfonamides has been explored to generate novel agents with potentially enhanced or new biological activities. This molecular hybridization aims to combine the therapeutic advantages of both moieties, possibly leading to synergistic effects or the ability to interact with multiple biological targets.

Research into chloroquinoline derivatives incorporating various benzenesulfonamide (B165840) moieties has demonstrated the viability of this approach. In one such study, a series of novel quinoline-sulfonamide hybrids were synthesized by reacting an intermediate, (E)-1-(4-((E)-7-chloro-1-methylquinolin-4(1H)-ylideneamino)phenyl)-3-(dimethyl-amino)prop-2-en-1-one, with a variety of sulfa drugs. The resulting conjugates were then evaluated for their cytotoxic activity against several cancer cell lines.

Impact of Linker Design and Length on Molecular Interactions (e.g., Hydrazide linker)

The impact of linker design has been investigated in quinoline-based sulfonamides designed as carbonic anhydrase (CA) inhibitors. In a specific example, researchers adopted a "linker elongation" approach by replacing a direct amino linker with a longer hydrazide linker. nih.gov The synthesis involved reacting 6-methoxy-4-chloroquinoline with 4-(hydrazinecarbonyl)benzenesulfonamide to furnish the target compound featuring the hydrazide linker. nih.gov

When the inhibitory activities of these compounds were assessed against various human carbonic anhydrase (hCA) isoforms, the introduction of the hydrazide linker was found to modulate the activity profile. For instance, the hydrazide-containing compound showed slightly improved inhibitory activity against the hCA I isoform compared to its analogue with a shorter amino linker. nih.gov However, for the cancer-related isoforms hCA IX and hCA XII, the incorporation of the hydrazide linker led to a slight decrease in inhibitory activity. nih.gov This demonstrates that linker modification can fine-tune the selectivity and potency of derivatives, and the optimal linker design is often target-dependent. The hydrazide group itself can introduce new hydrogen bonding capabilities, altering the interaction profile of the entire molecule.

| Compound | Linker Type | hCA I (KI nM) | hCA IX (KI nM) | Note |

|---|---|---|---|---|

| Analog 1 | Amino | 92.1 | 5.5 | Slightly less active on hCA I |

| Analog 2 | Hydrazide | 81.4 | Slightly decreased activity | Slightly more active on hCA I |

Stereochemical Considerations in Activity Modulation